

physical and chemical properties of 2-Iodophenylacetic acid

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Compound of Interest

Compound Name: **2-Iodophenylacetic acid**

Cat. No.: **B145825**

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A Comprehensive Technical Guide to 2-Iodophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **2-Iodophenylacetic acid** (2-IPA), a key synthetic intermediate. It covers the core physical and chemical properties, experimental protocols for its synthesis and analysis, and explores its reactivity and potential biological significance based on related compounds.

Core Physical and Chemical Properties

2-Iodophenylacetic acid is a substituted aromatic carboxylic acid. Its chemical structure consists of a phenyl ring substituted with an iodine atom at the ortho-position and an acetic acid group. This substitution pattern imparts specific reactivity and properties to the molecule.

Quantitative Data Summary

The key physicochemical properties of **2-Iodophenylacetic acid** are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ IO ₂	[1] [2]
Molecular Weight	262.04 g/mol	[1] [2] [3]
CAS Number	18698-96-9	[1] [2] [3]
Appearance	White to light yellow/orange powder or crystals	
Melting Point	114 - 119 °C	[3] [4]
Boiling Point	344.5 °C (Predicted)	[1]
Flash Point	162.1 °C (Predicted)	[1]

Table 2: Computed and Spectral Properties

Property	Value	Notes
XLogP3	2.3	Computed by PubChem[3]
Hydrogen Bond Donor Count	1	Computed by PubChem[3]
Hydrogen Bond Acceptor Count	2	Computed by PubChem[3]
Topological Polar Surface Area	37.3 Å ²	Computed by PubChem[3]
pKa	Not Experimentally Determined	Expected to be similar to phenylacetic acid (approx. 4.3)
Solubility	Not Quantitatively Determined	Expected to be soluble in polar organic solvents like alcohols, ethers, and DMF.
¹ H NMR	Data not publicly available	Predicted shifts: Aromatic protons (δ 7.0-8.0 ppm), Methylene protons (δ ~3.8 ppm), Carboxylic proton (δ >10 ppm, broad)
¹³ C NMR	Data not publicly available	Predicted shifts: Carbonyl carbon (δ ~175-180 ppm), Aromatic carbons (δ 120-140 ppm), Methylene carbon (δ ~45 ppm), Carbon-Iodo bond (δ ~95-100 ppm)

Experimental Protocols

This section details methodologies for the synthesis and analysis of **2-iodophenylacetic acid**.

Synthesis of 2-Iodophenylacetic Acid

A common and effective method for the synthesis of **2-iodophenylacetic acid** is the acid-catalyzed hydrolysis of its corresponding nitrile, 2-iodobenzyl cyanide.[4] A more modern approach involves the direct C-H bond activation for ortho-iodination of phenylacetic acid using a palladium catalyst.[5]

Protocol: Acid-Catalyzed Hydrolysis of 2-Iodobenzyl Cyanide

This protocol is adapted from the well-established synthesis of phenylacetic acid from benzyl cyanide.

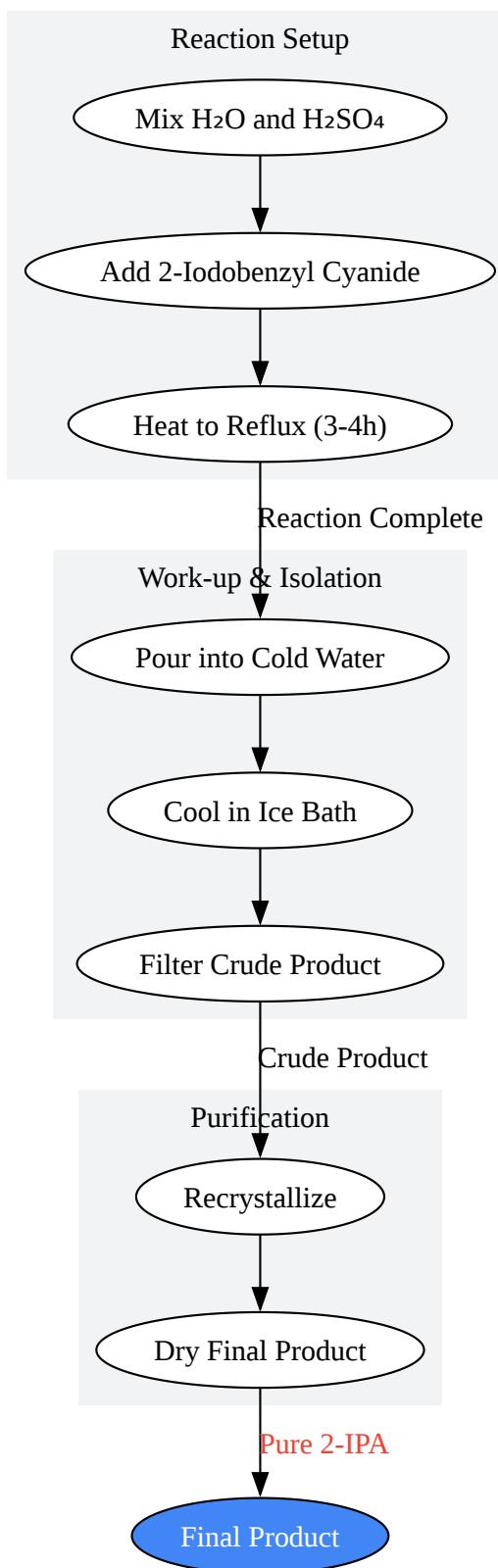
Materials:

- 2-Iodobenzyl cyanide
- Concentrated Sulfuric Acid (H_2SO_4)
- Deionized Water
- 5-L round-bottom flask with mechanical stirrer and reflux condenser
- Heating mantle
- Ice bath
- Büchner funnel and filter flask

Procedure:

- In a 5-L round-bottom flask equipped with a mechanical stirrer and reflux condenser, cautiously mix 1150 mL of water and 840 mL of concentrated sulfuric acid.
- To this solution, add 700 g (approx. 3.0 moles) of 2-iodobenzyl cyanide.
- Heat the mixture to reflux with continuous stirring for a period of 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- After the reaction is complete, cool the mixture slightly and carefully pour it into 2 L of cold water in a separate large beaker, while stirring to prevent the formation of a solid mass.
- Cool the resulting slurry in an ice bath to ensure complete precipitation of the product.
- Filter the crude **2-Iodophenylacetic acid** using a Büchner funnel.

- Wash the crude product with several portions of cold water to remove residual acid.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-Iodophenylacetic acid**.



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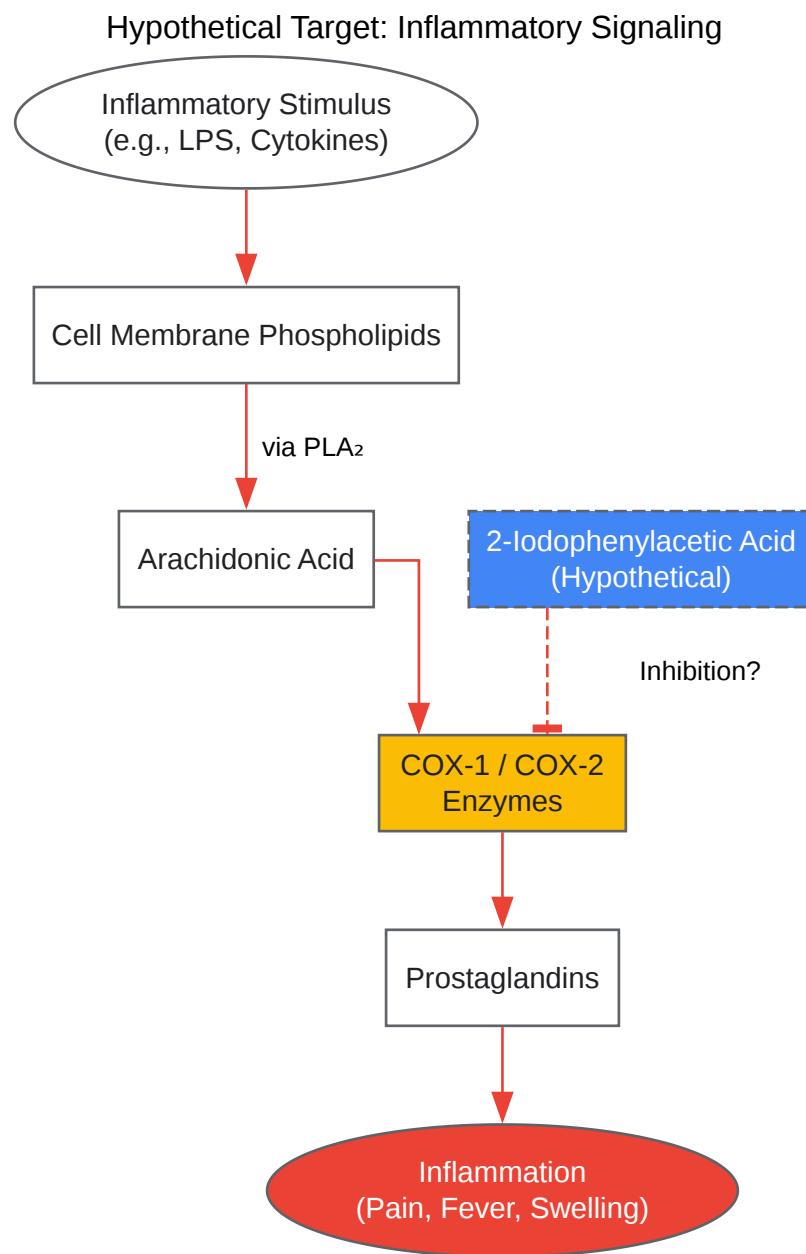
Caption: Key reactions involving the functional groups of 2-IPA.

Biological Activity and Signaling Pathways (Hypothetical)

Currently, there is limited publicly available research on the specific biological activities and signaling pathway involvement of **2-Iodophenylacetic acid**. However, the activities of related compounds provide a basis for potential areas of investigation.

- **Anti-inflammatory Potential:** Phenylacetic acid derivatives are known to possess anti-inflammatory properties. For example, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid (Fenclofenac) is a non-steroidal anti-inflammatory drug (NSAID). It is plausible that **2-Iodophenylacetic acid** could exhibit similar activity, potentially by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
- **Anticancer Research:** Phenylacetate, the parent compound, has been shown to have anti-proliferative effects in various cancer cell lines. Furthermore, iodoacetate (a different, more toxic compound) is known to inhibit glycolysis and shows preferential toxicity towards cancer cells. While direct evidence is lacking, the unique electronic and steric properties of **2-Iodophenylacetic acid** make it a candidate for investigation in cancer research, possibly through modulation of metabolic or cell signaling pathways.
- **Signaling Pathway Modulation:** Acetic acid itself can induce the production of reactive oxygen species (ROS) in cancer cells, which in turn can modulate various signaling pathways related to cell proliferation and apoptosis. Bioactive compounds often exert their effects by modulating key signaling pathways such as the NRF2/ARE pathway, which is central to the cellular antioxidant response, or inflammatory pathways involving mediators like TNF- α and various interleukins.

Diagram 3: Hypothetical Inflammatory Signaling Pathway



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Caption: Potential mechanism of action via COX enzyme inhibition.

Conclusion

2-Iodophenylacetic acid is a versatile chemical intermediate with well-defined physical properties and predictable reactivity. Its utility in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is significant. While its specific biological functions remain largely unexplored, the known activities of structurally related phenylacetic acid derivatives suggest that it holds promise as a scaffold for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. Further investigation is warranted to elucidate its pKa, solubility profile, and to explore its effects on biological systems and cellular signaling pathways.

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